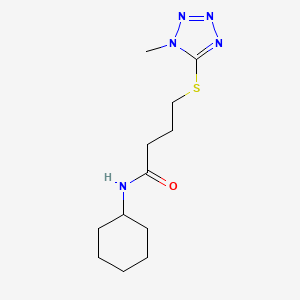
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is a compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, and they have significant applications in medicinal chemistry due to their bioisosteric properties with carboxylic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide typically involves the reaction of cyclohexylamine with 4-bromobutanoyl chloride to form N-cyclohexyl-4-bromobutanamide. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under basic conditions to yield the final product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as zinc salts to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including this compound, often employ eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s tetrazole ring is bioisosteric with carboxylic acids, making it useful in the design of enzyme inhibitors and receptor antagonists.
Medicine: Tetrazole derivatives are explored for their potential as anti-inflammatory, antiviral, and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- N-Cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide
- 1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine
Uniqueness
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the tetrazole ring provides stability and versatility in chemical reactions .
Propriétés
Numéro CAS |
80463-78-1 |
|---|---|
Formule moléculaire |
C12H21N5OS |
Poids moléculaire |
283.40 g/mol |
Nom IUPAC |
N-cyclohexyl-4-(1-methyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C12H21N5OS/c1-17-12(14-15-16-17)19-9-5-8-11(18)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H,13,18) |
Clé InChI |
BSQYHCRAVZTITA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)SCCCC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


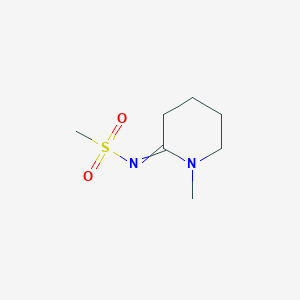
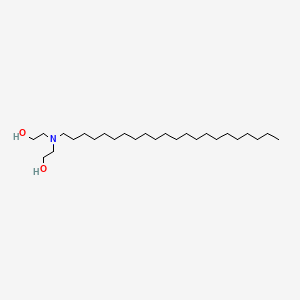
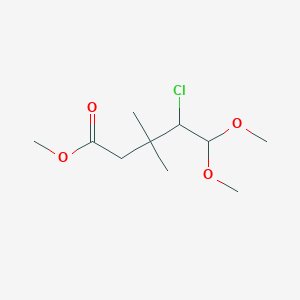

![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
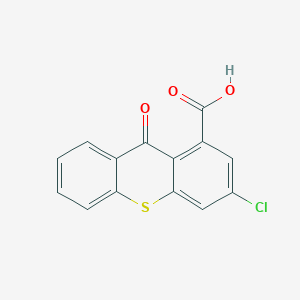
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)
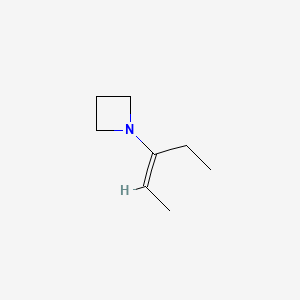


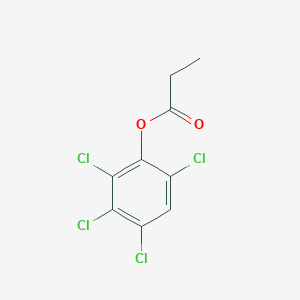
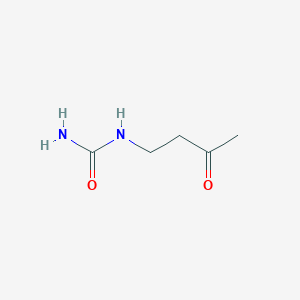
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
